(1,4-Dioxan-2-yl)methanamine hydrochloride
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Overview
Description
(1,4-Dioxan-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of dioxane, a heterocyclic organic compound, and is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dioxan-2-yl)methanamine hydrochloride typically involves the reaction of 1,4-dioxane with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
(1,4-Dioxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of (1,4-Dioxan-2-yl)methanamine, which can be further utilized in different chemical processes .
Scientific Research Applications
(1,4-Dioxan-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,4-Dioxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that lead to the formation of new compounds. Its effects are mediated through its ability to form stable complexes with other molecules, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(1,4-Dioxane-2-methanamine): A similar compound with slight structural differences.
(2-Aminomethyl-1,4-dioxane): Another related compound with similar chemical properties.
Uniqueness
(1,4-Dioxan-2-yl)methanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable hydrochloride salts makes it particularly useful in various applications .
Properties
IUPAC Name |
1,4-dioxan-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-5-4-7-1-2-8-5;/h5H,1-4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQNAKGJOGYMDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185156-19-7 |
Source
|
Record name | 1-(1,4-dioxan-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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